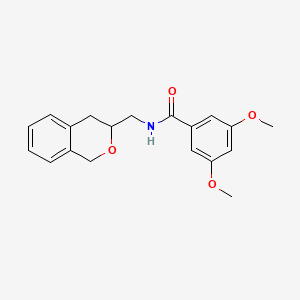

N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-16-8-15(9-17(10-16)23-2)19(21)20-11-18-7-13-5-3-4-6-14(13)12-24-18/h3-6,8-10,18H,7,11-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKLKPYGOBQWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2CC3=CC=CC=C3CO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide typically involves the reaction of isochroman-3-ylmethylamine with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamide

- N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-2-carboxamide

- 3-aryl-3,4-dihydroisocoumarins

Uniqueness

N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions can enhance its solubility and stability, making it a valuable compound for various research applications.

Biological Activity

N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

1. Synthesis of this compound

The compound is synthesized through the reaction of isochroman-3-ylmethylamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product can be purified via recrystallization or column chromatography.

2.1 Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it showed significant cytotoxic effects on various cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

While the precise mechanism of action for this compound is still under investigation, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit key enzymes related to cancer cell proliferation and survival.

4.1 Study on Anticancer Effects

In a notable study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 cells. The study found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to apoptosis .

4.2 Antimicrobial Efficacy Analysis

Another study focused on the antimicrobial efficacy of the compound against drug-resistant strains of bacteria. The results demonstrated that this compound could significantly reduce bacterial load in vitro and showed promise for further development as an antimicrobial agent .

5. Conclusion and Future Directions

This compound presents a compelling case for further research due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants additional studies to elucidate its mechanisms and optimize its efficacy through structural modifications.

Future research should focus on:

- In vivo studies to confirm efficacy and safety.

- Exploring structure-activity relationships (SAR) to enhance biological activity.

- Investigating potential side effects and pharmacokinetics for therapeutic applications.

Q & A

Basic Research Questions

What are the standard synthetic routes for N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide, and what key reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves condensation of isochroman-3-ylmethylamine with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid side reactions .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the product, with purity confirmed via NMR and mass spectrometry .

Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- ¹³C NMR : Confirm carbonyl (δ ~165–170 ppm) and quaternary carbons in the isochroman ring .

- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₉H₂₁NO₄: ~327.38 g/mol) .

What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

- Positive Controls : Include doxorubicin (anticancer), ciprofloxacin (antimicrobial), and dexamethasone (anti-inflammatory) .

Advanced Research Questions

How can researchers elucidate the molecular targets of this compound using proteomic or genomic approaches?

Methodological Answer:

- Proteomic Profiling :

- Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Perform thermal shift assays to detect target protein stabilization .

- Genomic Screening :

What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Bioavailability Optimization :

- Modify lipophilicity via substituent changes (e.g., alkyl chains) to enhance membrane permeability .

- Use prodrug strategies (e.g., esterification) to improve solubility .

- Metabolic Stability : Conduct microsomal stability assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- In Vivo Validation : Use xenograft models for anticancer activity, comparing tumor growth inhibition to vehicle controls .

How do modifications to the isochroman or dimethoxybenzamide moieties affect pharmacokinetics?

Methodological Answer:

- Structure-Activity Relationship (SAR) Table :

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Predict binding modes to targets (e.g., COX-2, EGFR) .

- ADMET Prediction (SwissADME) : Forecast absorption, toxicity, and clearance .

Data Contradiction Analysis

How should researchers address variability in biological activity across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.